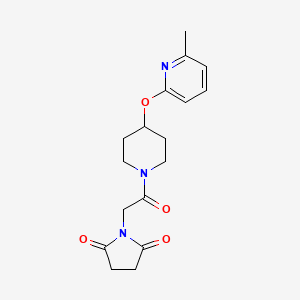

1-(2-(4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(2-(4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione is a complex organic compound with diverse applications in various scientific fields. This compound features a pyrrolidine-2,5-dione core, which is further substituted with a piperidin-1-yl moiety linked to a 6-methylpyridin-2-yl-oxy group. The intricate structure of this molecule lends it unique chemical properties, making it an interesting subject for chemical research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: : 1-(2-(4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione can be synthesized through multi-step organic synthesis pathways. A typical synthesis route involves the following steps:

Step 1: : Preparation of 6-methylpyridin-2-yl-oxy intermediate through the reaction of 6-methylpyridine with an appropriate oxidizing agent.

Step 2: : Formation of the piperidin-1-yl-oxoethyl intermediate by reacting the above intermediate with a piperidine derivative.

Step 3: : Coupling of the piperidin-1-yl-oxoethyl intermediate with pyrrolidine-2,5-dione using a suitable coupling reagent like DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods: : Large-scale production of this compound would involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis techniques might be employed to scale up production while maintaining consistent quality.

Analyse Chemischer Reaktionen

Types of Reactions: : 1-(2-(4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione can participate in several types of chemical reactions, including:

Oxidation: : This compound can be oxidized to introduce additional functional groups.

Reduction: : Reduction reactions can potentially convert carbonyl groups into alcohols.

Substitution: : Both nucleophilic and electrophilic substitution reactions can be performed to modify the functional groups on the pyridine and piperidine rings.

Common Reagents and Conditions

Oxidation: : Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: : Reducing agents like sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4) under anhydrous conditions.

Substitution: : Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. Oxidation may yield compounds with additional ketone or aldehyde groups, while reduction can produce alcohols. Substitution reactions typically yield derivatives with new functional groups replacing the original substituents.

Wissenschaftliche Forschungsanwendungen

This compound has wide-ranging applications across various scientific domains:

Chemistry: : It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

Biology: : Its derivatives might be used as biological probes or as starting materials for the development of bioactive compounds.

Medicine: : Potential use in drug discovery and development, particularly in designing molecules with therapeutic properties.

Industry: : Could be utilized in the development of advanced materials with specific properties for industrial applications.

Wirkmechanismus

The mechanism by which 1-(2-(4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione exerts its effects depends on its interaction with molecular targets:

Molecular Targets: : Enzymes, receptors, or nucleic acids that it binds to or modifies.

Pathways Involved: : It might influence various biochemical pathways by acting as an inhibitor, activator, or modulator of target proteins.

Vergleich Mit ähnlichen Verbindungen

Comparing this compound with similar ones highlights its unique features:

Similar Compounds

1-(2-(4-Piperidyl)-2-oxoethyl)pyrrolidine-2,5-dione

1-(2-Oxoethyl)pyrrolidine-2,5-dione

1-(2-(4-((6-Methylpyridin-2-yl)amino)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione

Uniqueness

The presence of a 6-methylpyridin-2-yl-oxy substituent provides unique steric and electronic properties.

Different substitution patterns on the piperidinyl and pyrrolidine rings can lead to varying biological activities and chemical reactivity, making this compound distinct from its analogs.

In essence, 1-(2-(4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione stands out due to its complex structure and versatile applications.

Biologische Aktivität

1-(2-(4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione, a compound with significant potential in pharmacology, has been the subject of various studies focusing on its biological activity. This article reviews the available literature, synthesizing findings on its efficacy, mechanisms of action, and potential therapeutic applications.

The compound has the following chemical structure and properties:

| Property | Details |

|---|---|

| Molecular Formula | C20H24N2O3 |

| Molecular Weight | 340.4 g/mol |

| CAS Number | 1797066-90-0 |

| Structure | Structure |

Research indicates that this compound may interact with various biological targets, particularly in the modulation of G-protein-coupled receptors (GPCRs). Its structural components suggest potential activity as a GPR119 agonist, which is known to stimulate glucose-dependent insulin release and promote incretin secretion. This dual mechanism is particularly relevant for diabetes treatment strategies .

In Vitro Studies

In vitro studies have demonstrated that the compound exhibits anti-inflammatory properties. For instance, it was shown to inhibit pro-inflammatory cytokine production in peripheral blood mononuclear cells (PBMCs) without inducing apoptosis or necrosis at low to moderate concentrations. However, higher concentrations (100 µg/mL) resulted in a slight reduction in cell viability .

In Vivo Studies

In vivo studies further elucidate its pharmacological potential. Animal models treated with the compound showed improved metabolic profiles, including enhanced insulin sensitivity and glucose tolerance. These effects are attributed to its action on pancreatic β-cells and enteroendocrine cells .

Case Studies

- Diabetes Management : A study involving rodent models indicated that administration of the compound led to a significant reduction in blood glucose levels postprandially. The mechanism was linked to enhanced secretion of GLP-1 and insulin from the pancreas .

- Anti-inflammatory Effects : In a controlled study examining inflammatory responses, treatment with the compound resulted in decreased levels of TNF-alpha and IL-6 in serum samples from treated animals compared to controls .

Toxicity Profile

The toxicity profile of this compound appears favorable at therapeutic doses. Toxicological assessments revealed no significant adverse effects at concentrations used in therapeutic contexts, although caution is advised at higher doses due to observed cytotoxicity .

Eigenschaften

IUPAC Name |

1-[2-[4-(6-methylpyridin-2-yl)oxypiperidin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O4/c1-12-3-2-4-14(18-12)24-13-7-9-19(10-8-13)17(23)11-20-15(21)5-6-16(20)22/h2-4,13H,5-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRISQOSKQKKSPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)OC2CCN(CC2)C(=O)CN3C(=O)CCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.